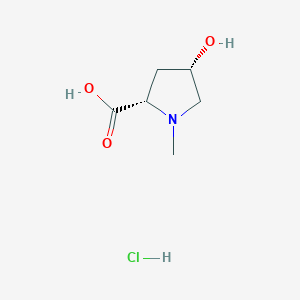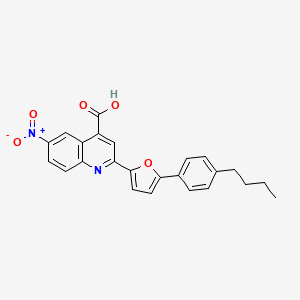
1-Methylpropyl methylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpropyl methylphosphonofluoridate is a chemical compound with the molecular formula C4H10FO2P. It is also known by other names such as phosphonofluoridic acid, methyl-, propyl ester, and methylphosphonic acid, fluoroanhydride-, propyl ester . This compound is part of the organophosphorus family and is structurally related to nerve agents like sarin .
Preparation Methods
The synthesis of 1-methylpropyl methylphosphonofluoridate typically involves the reaction of methylphosphonic dichloride with 1-methylpropanol in the presence of a base, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and stability .
Chemical Reactions Analysis
1-Methylpropyl methylphosphonofluoridate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form methylphosphonic acid and 1-methylpropanol.
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phosphonates.
Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and nucleophiles such as hydroxide ions. The major products formed from these reactions are methylphosphonic acid and its derivatives .
Scientific Research Applications
1-Methylpropyl methylphosphonofluoridate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methylpropyl methylphosphonofluoridate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and potentially toxic effects .
Comparison with Similar Compounds
1-Methylpropyl methylphosphonofluoridate is similar to other organophosphorus compounds such as:
Sarin (O-Isopropyl methylphosphonofluoridate): Both compounds inhibit acetylcholinesterase but differ in their alkyl groups.
Tabun (Ethyl N,N-dimethylphosphoramidocyanidate): Another nerve agent with a different structure but similar mechanism of action.
Soman (O-Pinacolyl methylphosphonofluoridate): Similar in structure and function but with a different alkyl group.
The uniqueness of this compound lies in its specific alkyl group, which influences its reactivity and interaction with biological targets .
Properties
CAS No. |
352-52-3 |
|---|---|
Molecular Formula |
C5H12FO2P |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-[fluoro(methyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C5H12FO2P/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 |
InChI Key |
INIUKZAEJHEEFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)










